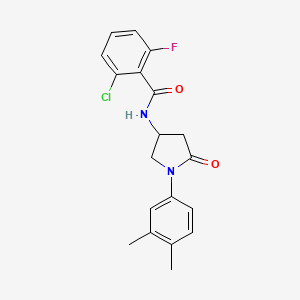

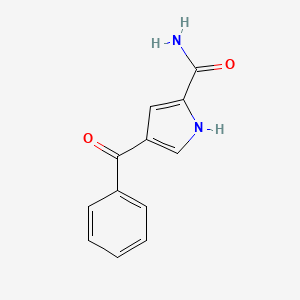

4-benzoyl-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

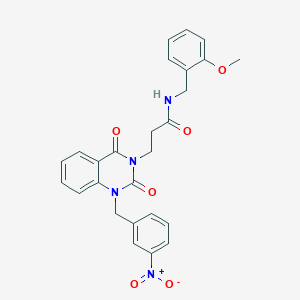

4-Benzoyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C12H10N2O2 . It is a solid substance and belongs to the class of organic compounds known as phenylpyrazoles .

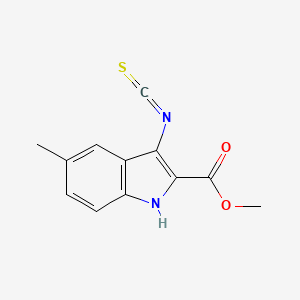

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to a pyrrole ring, which is further carboxamidated . The compound has a molecular weight of 214.22 g/mol .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 214.22 g/mol . The compound has a XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Functionalization Reactions

- Experimental and Theoretical Studies : The paper by Yıldırım, Kandemirli, and Demir (2005) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" discusses the functionalization reactions of related compounds, providing insights into the chemical behavior and potential applications in synthesis and drug design Yıldırım, Kandemirli, & Demir, 2005.

Discovery Library Synthesis

- Solution-phase Synthesis : Werner et al. (2006) in "Journal of combinatorial chemistry" explore the solution-phase synthesis of a discovery library of tricyclic pyrrole-2-carboxamides. This suggests its potential in the discovery and development of new compounds Werner et al., 2006.

Biological and Electronic Analysis

- Biological, Electronic, NLO, NBO, TDDFT, and Vibrational Analysis : The paper by Pandey, Mishra, and Singh (2020) in "Iranian Journal of Chemistry & Chemical Engineering-international English Edition" examines the biological and electronic properties of a similar compound, indicating its potential in various scientific applications Pandey, Mishra, & Singh, 2020.

Synthesis of Novel Heterocycles

- Synthesis of Novel Pyrazine-Substituted Compounds : A 2022 study by Howells et al. in "Synthesis" reports the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides, highlighting the compound's role in the development of new chemical entities Howells et al., 2022.

Influence on Histone Deacetylase Inhibition

- Aroyl‐Pyrrolyl Hydroxyamides Study : Mai et al. (2006) in "ChemMedChem" investigate aroyl‐pyrrolyl hydroxyamides, analogues of 4-benzoyl-1H-pyrrole-2-carboxamide, for their activity as HDAC inhibitors, showing its potential in biochemistry and pharmacology Mai et al., 2006.

Anticancer and In Silico ADME Study

- Anticancer Activity and ADME Study : Rasal, Sonawane, and Jagtap (2020) in "Bioorganic chemistry" focus on a series of 1H-pyrrole-3-carboxamide derivatives for their in vitro anticancer activity, indicating the relevance of the compound in cancer research Rasal, Sonawane, & Jagtap, 2020.

Spectroscopy Analysis and Quantum Chemical Approaches

- Spectroscopy Analysis : Singh et al. (2013) in "Journal of Molecular Structure" provide an in-depth analysis of a similar compound, highlighting its importance in spectroscopy and quantum chemistry Singh et al., 2013.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-benzoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-12(16)10-6-9(7-14-10)11(15)8-4-2-1-3-5-8/h1-7,14H,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAPLOZSRLYHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2402548.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)